3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol
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Overview
Description
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method includes the alkylation of 1-methyl-1H-pyrazole-4-carboxaldehyde with piperidine-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-one.
Reduction: Formation of 3-((1-Methyl-1h-pyrazolin-4-yl)methyl)piperidin-3-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carboxaldehyde
- Piperidine-3-ol
- 3-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-3-one
Uniqueness
3-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole and piperidine rings provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)5-10(14)3-2-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
KZEHQLFXGUFOMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2(CCCNC2)O |
Origin of Product |
United States |
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